molecular formula C25H32N2O7S2 B285314 Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone

カタログ番号: B285314
分子量: 536.7 g/mol
InChIキー: VAWUKJGDIPVWIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone, also known as BDA-410, is a small molecule inhibitor that has been developed as a potential therapeutic agent for cancer treatment. This compound has been shown to target the heat shock protein 70 (Hsp70), which is overexpressed in many cancer cells and plays a critical role in tumor cell survival and proliferation.

作用機序

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone targets the heat shock protein 70 (Hsp70), which is overexpressed in many cancer cells and plays a critical role in tumor cell survival and proliferation. Hsp70 is a chaperone protein that helps to fold and stabilize other proteins, including those involved in cell cycle regulation and apoptosis. This compound binds to the ATP-binding pocket of Hsp70, preventing its interaction with client proteins and leading to their degradation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit tumor growth and metastasis in preclinical models. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. These findings suggest that this compound may have potential as a therapeutic agent for cancer treatment.

実験室実験の利点と制限

One advantage of Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone is its specificity for Hsp70, which may reduce the risk of off-target effects. In addition, this compound has been shown to be well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses. However, one limitation of this compound is its poor solubility, which may limit its bioavailability and efficacy in vivo.

将来の方向性

For research on Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone include optimization of its pharmacokinetic properties, such as solubility and half-life, to improve its efficacy in vivo. In addition, further studies are needed to investigate the potential use of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human cancer patients.

合成法

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone can be synthesized using a multi-step process that involves the reaction of 3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl)boronic acid with 4-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 4-bromo-2-fluorobenzene to yield the final product.

科学的研究の応用

Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone has been extensively studied in preclinical models of cancer, where it has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models. These findings suggest that this compound may have potential as a therapeutic agent for cancer treatment.

特性

分子式

C25H32N2O7S2

分子量

536.7 g/mol

IUPAC名

bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone

InChI

InChI=1S/C25H32N2O7S2/c1-17-13-26(14-18(2)33-17)35(29,30)23-9-5-7-21(11-23)25(28)22-8-6-10-24(12-22)36(31,32)27-15-19(3)34-20(4)16-27/h5-12,17-20H,13-16H2,1-4H3

InChIキー

VAWUKJGDIPVWIK-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CC(OC(C4)C)C

正規SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CC(OC(C4)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。